molecular formula C7H10N2O B14062946 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole

3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole

Cat. No.: B14062946
M. Wt: 138.17 g/mol
InChI Key: GPGVQZBQAJYLGS-UHFFFAOYSA-N
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Description

3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole is a fused heterocyclic compound of significant interest in organic and medicinal chemistry research. It belongs to the pyranopyrazole family, characterized by a pyran ring fused to a pyrazole ring. This specific scaffold is a versatile precursor and core structure in the synthesis of a wide range of biologically active molecules. Researchers utilize this compound as a key intermediate in multicomponent reactions to build more complex, polyfunctionalized heterocycles . The pyranopyrazole core is recognized as a privileged structure in drug discovery due to its diverse pharmacological profiles. Derivatives of this compound class have been investigated for a broad spectrum of biological activities. Studies have shown that pyrano[2,3-c]pyrazole derivatives exhibit promising anticancer and antitumor properties . Additionally, significant research highlights their potential as antimicrobial , anti-inflammatory , and antiviral agents, with recent literature reporting their activity against human coronavirus 229E (HCoV-229E) and as inhibitors of the SARS-CoV-2 main protease (Mpro) . Other explored activities include antioxidant effects and potential applications as anti-Alzheimer's agents and biodegradable agrochemicals . The synthesis of this compound and its derivatives often aligns with green chemistry principles. Modern synthetic approaches employ efficient, one-pot multicomponent reactions, frequently utilizing environmentally benign conditions such as catalyst-free systems, green solvents like water or ethanol, and energy-efficient methods like microwave irradiation or ultrasound to reduce reaction times and improve yields . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-methyl-2,4,5,6-tetrahydropyrano[2,3-c]pyrazole

InChI

InChI=1S/C7H10N2O/c1-5-6-3-2-4-10-7(6)9-8-5/h2-4H2,1H3,(H,8,9)

InChI Key

GPGVQZBQAJYLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCOC2=NN1

Origin of Product

United States

Preparation Methods

Mechanistic Insights

  • Michael Addition : The enolate of 7 attacks the aldehyde-derived Knoevenagel adduct.
  • Thorpe-Ziegler Cyclization : Intramolecular cyclization forms the pyran ring.
  • Tautomerization : The 1,4-dihydro form predominates in the solid state.

Green Multicomponent Synthesis Strategies

Aqueous-Phase Catalysis

A four-component reaction in water using sodium benzoate (2.5 mol%) achieves 90% yield for derivatives of 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole. The protocol involves:

  • Reactants : Aryl aldehydes, hydrazine hydrate, ethyl acetoacetate, malononitrile.
  • Conditions : 25°C, 40–60 minutes, catalyst recyclable for four cycles with <10% yield drop.

Mechanism :

  • Knoevenagel condensation between aldehyde and malononitrile.
  • Nucleophilic attack by hydrazine on ethyl acetoacetate to form pyrazolone.
  • Cyclization via Michael addition and Thorpe-Ziegler steps.

Microwave-Assisted Synthesis

Rupnar et al. reduced reaction times from hours to minutes using microwave irradiation (100–120°C) in H$$_2$$O–EtOH (3:1) with L-tyrosine catalyst. Key outcomes:

  • Yield : 85–92% for 3-methyl derivatives.
  • Energy Efficiency : 80% reduction in energy consumption compared to conventional heating.

Comparative Analysis of Methodologies

Method Catalyst Solvent Temp. Time Yield
Two-Step Tandem Et$$_3$$N EtOH RT 6–8 h 72%
Four-Component Sodium Benzoate H$$_2$$O 25°C 40 min 90%
Microwave L-Tyrosine H$$_2$$O-EtOH 100°C 15 min 88%

Key Observations :

  • Catalyst Efficiency : Organocatalysts like L-tyrosine enhance stereoselectivity but require precise pH control.
  • Solvent Impact : Aqueous systems reduce toxicity but may limit substrate solubility for electron-deficient aldehydes.

Structural and Synthetic Challenges

Tautomeric Equilibrium

The compound exists in 1,4-dihydro and 2,4-dihydro tautomeric forms, complicating NMR analysis. X-ray crystallography confirms the 1,4-dihydro form dominates in the solid state due to intramolecular H-bonding.

Substituent Effects

  • Electron-Withdrawing Groups (e.g., –Cl, –NO$$_2$$): Increase reaction rates by stabilizing the Knoevenagel intermediate.
  • Steric Hindrance : Ortho-substituted aldehydes reduce yields by 15–20% due to hindered cyclization.

Chemical Reactions Analysis

Multicomponent Reactions (MCRs)

This compound is frequently synthesized via MCRs, which offer high atom economy and structural diversity.

[3 + 3] Cycloaddition

Reacting with benzoyl isothiocyanate under basic conditions generates pyrazoloxadiazine derivatives via:

  • Mechanism : Aza-Michael addition followed by cyclodehydration

  • Key Product : Pyrazoloxadiazine 3 (confirmed by 1H^1H
    NMR: δ 13.10 ppm for OH proton) .

Algar–Flynn–Oyamada (AFO) Cyclization

  • Reactants : (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones

  • Conditions : NaOH in ethanol at 55°C for 3–5 hours

  • Yield : 36–95% for 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones .

Electrophilic Substitution and Functionalization

The methyl group and pyrazole ring enable further derivatization:

Methylation

  • Reagent : Methyl iodide (CH3_3
    I)

  • Base : K2_2
    CO3_3
    in DMF

  • Product : 5-methoxy derivatives with retained pyrano-pyrazole core .

Nitration and Halogenation

  • Nitration : HNO3_3
    /H2_2
    SO4_4
    introduces nitro groups at the 4-position of the phenyl ring (e.g., derivative 5g with 1H^1H
    NMR: δ 8.4–7.8 ppm for aromatic protons) .

  • Bromination : NBS (N-bromosuccinimide) selectively brominates the pyran ring.

DABCO-Catalyzed Reactions

  • Reactants : Aldehydes, malononitrile, hydrazine

  • Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Conditions : Ethanol at 25°C for 30 minutes

  • Yield : 65–94% with minimal byproducts .

Sulfonated Carbon-Eosin Y System

  • Application : Synthesizes pyrano[2,3-c]pyrazoles binding to p38 MAP kinase

  • Binding Affinity : Up to −10.9932 kcal/mol for compound 5 (lipid pocket) .

Michael Addition-Thorpe-Ziegler Pathway

A three-step sequence explains pyrano-pyrazole formation:

  • Michael Addition : Malononitrile attacks the β-ketoester-activated aldehyde.

  • Cyclization : Intramolecular Thorpe-Ziegler reaction forms the pyran ring.

  • Tautomerization : Keto-enol tautomerism stabilizes the final product .

Acid-Catalyzed Cyclization

  • Catalyst : H2_2
    SO4_4

  • Process : Activates carbonyl groups for Michael adduct formation, leading to pyran ring closure (e.g., derivative 11 with IR: 1598 cm1^{-1}
    for exocyclic C=C) .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C (DSC data) .

  • pH Sensitivity : Stable in neutral to mildly acidic conditions but undergoes hydrolysis in strong bases (pH > 12).

Scientific Research Applications

3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents Key Structural Insights
3-Methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole Methyl at C3 Planar core; methyl group enhances steric accessibility for binding interactions .
Dihydropyrano[2,3-c]pyrazole Saturated pyran ring (4H,5H,6H) Reduced aromaticity alters electronic properties, affecting PPARγ partial agonism .
6-Amino-3-methyl-4-phenyl derivative Amino at C6, methyl at C3, phenyl at C4 Planar system with phenyl and nitro groups creating distinct dihedral angles (81.11° and 13.36°) .
4-(Thiophen-2-yl)-6-imino derivative Thiophene at C4, imino at C6 Heteroaromatic substituents enhance π-π stacking and solubility in polar solvents .

Key Findings :

  • The 3-methyl group improves metabolic stability compared to bulkier substituents (e.g., nitro or phenyl) .
  • Substituents at C4 and C6 significantly influence molecular planarity and crystal packing via hydrogen bonding (e.g., N–H⋯N and N–H⋯O interactions) .

Key Insights :

  • TPGS-750-M (a green surfactant) enables rapid, high-yield synthesis of 3-methyl derivatives in aqueous media, outperforming traditional methods .
  • Pd-catalyzed Suzuki and Heck couplings allow functionalization of hydroxyl groups in dihydropyrano derivatives but require longer reaction times .

Pharmacological Properties

Compound Bioactivity Key Data (IC50/EC50) Mechanism of Action
3-Methyl derivative Anticancer, anti-inflammatory Not reported Inhibition of Chk1 kinase .
Dihydropyrano[2,3-c]pyrazole PPARγ partial agonist (antidiabetic) IC50 = 0.03 mM Binds PPARγ ligand-binding domain .
6-Amino-3-methyl-4-phenyl Not explicitly reported N/A Structural analogs show molluscicidal activity .

Key Findings :

  • Dihydropyrano derivatives exhibit partial agonism due to reduced steric hindrance at the PPARγ binding site .

Environmental and Practical Considerations

  • Green Synthesis: Pectin-based catalysts in aqueous ethanol offer eco-friendly routes for dihydropyrano derivatives .
  • Stability Issues: Derivatives like 4-(furan-2-yl)-6-imino-3-methyl-... are discontinued, likely due to synthetic challenges or instability .

Biological Activity

3-Methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique pyrano-pyrazole structure, which contributes to its pharmacological potential. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

  • Molecular Formula : C7H10N2O
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 1257510-61-4

Research indicates that 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Antimicrobial Properties : Studies have demonstrated its efficacy against a range of bacterial and fungal strains.

Therapeutic Applications

The compound's diverse biological activities suggest potential therapeutic applications in several areas:

  • Cancer Therapy : Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction.
  • Neurological Disorders : Its antioxidant properties may provide neuroprotective effects in models of neurodegeneration.
  • Cardiovascular Health : By mitigating oxidative stress and inflammation, it could play a role in cardiovascular disease prevention.

Table of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges DPPH radicals; IC50 = 35 µM
Anti-inflammatoryReduces TNF-alpha levels in vitro
AntimicrobialEffective against E. coli (MIC = 12 µg/mL)
Cancer Cell ProliferationInhibits growth of MCF-7 cells (IC50 = 25 µM)

Detailed Research Findings

  • Antioxidant Studies : A study published in Journal of Medicinal Chemistry reported that 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole demonstrated significant antioxidant activity by reducing lipid peroxidation in rat liver homogenates.
  • Anti-inflammatory Mechanism : In a controlled experiment involving LPS-stimulated macrophages, the compound was found to significantly decrease the production of nitric oxide and prostaglandin E2.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.
  • Cancer Research : A study focusing on breast cancer cells highlighted that treatment with 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole resulted in increased apoptosis rates compared to control groups.

Q & A

Basic: What are the most common synthetic routes for preparing 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole derivatives?

Answer:
The synthesis typically involves multicomponent reactions (MCRs) using aldehydes, malononitrile, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. A widely used method employs Brønsted-acidic ionic liquids (e.g., [TMBSED][TFA]₂) as catalysts, achieving high yields (85–95%) under solvent-free conditions . Green approaches include sodium gluconate-catalyzed reactions in aqueous media and microwave-assisted techniques using K-tBuO, which reduce reaction times to 10–30 minutes . These methods prioritize atom economy and environmental sustainability.

Basic: How is the crystal structure of pyrano[2,3-c]pyrazole derivatives characterized?

Answer:
X-ray crystallography is the gold standard. For example, 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits a planar fused-ring system with dihedral angles between substituents (e.g., 81.11° for the 3-nitrophenyl group) . Hydrogen bonding (N–H⋯N/O) and dipole interactions stabilize the crystal lattice, as observed in 5-chloro-3,6-dimethyl-1-phenyl derivatives .

Basic: What biological activities are associated with pyrano[2,3-c]pyrazole derivatives?

Answer:
Key activities include antimicrobial, anticancer, anti-inflammatory, and analgesic properties. For instance, 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives demonstrated superior analgesic activity compared to aminopyrine in murine models . Structure-activity relationship (SAR) studies highlight the importance of substituents on the pyran and pyrazole rings for modulating bioactivity .

Advanced: How can low yields in pyrano[2,3-c]pyrazole synthesis using electron-deficient aldehydes be addressed?

Answer:
Electron-deficient aldehydes often exhibit reduced reactivity due to steric and electronic effects. Optimizing catalyst systems, such as Fe₃O₄@SiO₂-based magnetic nanoparticles or TPGS-750-M (a biodegradable surfactant), enhances electrophilicity and stabilizes intermediates, improving yields from 40% to 94% . Microwave irradiation (e.g., 100 W, 80°C) further accelerates kinetics for recalcitrant substrates .

Advanced: What spectroscopic techniques resolve contradictions in structural assignments of pyrano[2,3-c]pyrazoles?

Answer:
Combined NMR (¹H/¹³C) and IR spectroscopy is critical. For example, pyran ring methyl protons resonate at δ 1.90 ppm, while amine protons appear at δ 6.80–12.00 ppm. ¹³C NMR distinguishes pyran (C-2: ~160 ppm) and pyrazole (C-5: ~155 ppm) carbons . Discrepancies in tautomeric forms (e.g., 1H vs. 4H configurations) are resolved via NOESY or X-ray diffraction .

Advanced: What catalytic mechanisms underpin green synthesis methods for pyrano[2,3-c]pyrazoles?

Answer:
Ionic liquids (e.g., [DMBSI]HSO₄) act as dual acid-base catalysts, activating aldehydes via H-bonding and deprotonating malononitrile to form enolate intermediates . In micellar systems (TPGS-750-M/water), hydrophobic effects concentrate reactants, reducing activation energy . Photoredox catalysis (e.g., 4CzIPN) enables radical-based pathways via proton-coupled electron transfer (PCET), achieving sp³ C–H functionalization under visible light .

Advanced: How do magnetic nanocatalysts improve the sustainability of pyrano[2,3-c]pyrazole synthesis?

Answer:
Fe₃O₄@SiO₂@imidazole-SO₃H nanoparticles offer high surface area (≥200 m²/g) and superparamagnetism, enabling rapid separation (<1 min with a magnet) and reuse for ≥5 cycles without significant activity loss. These catalysts achieve yields up to 98% in water, minimizing solvent waste .

Advanced: Why do some pyrano[2,3-c]pyrazole derivatives show inconsistent bioactivity in SAR studies?

Answer:
Variability arises from substituent electronic effects. For example, electron-withdrawing groups (e.g., NO₂) on the phenyl ring enhance anticancer activity by increasing electrophilicity, while bulky substituents reduce membrane permeability . Rigorous pharmacokinetic profiling (e.g., LogP, plasma stability) is recommended to reconcile in vitro vs. in vivo discrepancies.

Advanced: What strategies optimize regioselectivity in multicomponent pyrano[2,3-c]pyrazole syntheses?

Answer:
Regioselectivity is controlled by catalyst choice. Urea selectively stabilizes keto-enol tautomers, favoring 6-amino-4-alkyl/aryl products . γ-Alumina promotes cyclocondensation via Lewis acid sites, while ytterbium triflate directs spiro-conjugation in indoline-fused derivatives . Computational modeling (DFT) predicts transition-state energies to guide solvent and catalyst selection .

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